molecular formula C26H36O6 B190710 Bufotalin CAS No. 471-95-4

Bufotalin

Cat. No. B190710
CAS RN: 471-95-4
M. Wt: 444.6 g/mol
InChI Key: VOZHMAYHYHEWBW-NVOOAVKYSA-N
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Description

Bufotalin is a toxic steroid C26H36O6 obtained especially from the skin glands of the common toad of Europe . It is a cardiotoxic bufanolide steroid, cardiac glycoside analogue, secreted by a number of toad species . Bufotalin is a constituent of Ch’an Su, a traditional Chinese medicine used for cancer .


Molecular Structure Analysis

The molecular formula of Bufotalin is C26H36O6 . It is also known as 3β,14-Dihydroxy-5β-bufa-20,22-dienolid-16β-yl acetate .


Chemical Reactions Analysis

Bufotalin undergoes various chemical reactions. For instance, acetoxylation at 16-C of bufalin produces bufotalin . If bufotalin is esterified with suberyl arginine, the bufotalin-like steroid bufotoxin is obtained .


Physical And Chemical Properties Analysis

Bufotalin is a colorless liquid, soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

  • Antitumor Effects in Hepatocellular Carcinoma : Bufotalin induces apoptosis in human hepatocellular carcinoma Hep 3B cells through a pathway involving caspases and apoptosis-inducing factor (AIF) (Su, Lin, Lin, & Won, 2009).

  • Inhibition of Multidrug Resistant Liver Cancer Cells : It also exhibits a strong inhibitory effect on the viability of multidrug-resistant liver cancer cells, suggesting its potential as a treatment for liver cancer with multidrug resistance (Zhang et al., 2012).

  • Pharmacokinetics and Tissue Distribution : In mice, bufotalin has been shown to quickly distribute and eliminate from plasma, with significant concentrations found in the brain and lung, indicating its potential as an antitumor candidate for lung cancer (Yu & Hou, 2010).

  • Effects on Malignant Melanoma : Bufotalin significantly inhibits the proliferation of human melanoma skin cancer cell line A375 by inducing cell cycle arrest and apoptosis (Pan et al., 2019).

  • Apoptosis in Osteoblastoma Cells : It induces cell death and apoptosis in osteoblastoma cells, involving endoplasmic reticulum (ER) stress activation, suggesting its use as a novel anti-osteoblastoma agent (Zhu et al., 2014).

  • Metabolism by Cytochrome P450 3A Enzymes : Bufotalin is metabolized primarily by CYP3A4 and CYP3A5 enzymes, which is important for understanding its pharmacokinetics and safety profiles (Dai et al., 2019).

  • Effect on Esophageal Squamous Cell Carcinoma : Bufotalin exhibits anticancer effects against esophageal squamous cell carcinoma by regulating the p53 signaling pathway (Lin et al., 2017).

  • Sensitizing Cancer Cells to Apoptosis : Bufotalin can sensitize cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and tumor necrosis factor-alpha (TNF-α), indicating its role as a potent sensitizer in cancer therapy (Waiwut et al., 2011).

  • Amelioration of Sjögren’s Syndrome : In a study, bufotalin ameliorated experimental Sjögren’s syndrome development by inhibiting Th17 generation, indicating its potential in treating autoimmune diseases (Huang et al., 2020).

Safety And Hazards

Bufotalin is toxic and can be lethal. Specifically, in cats, the lethal median dose is 0.13 mg/kg, and in dogs, it is 0.36 mg/kg (intravenous) . It is advisable to monitor those functions continuously using an EKG .

properties

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3/t17-,18+,19+,20-,21+,23+,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHMAYHYHEWBW-NVOOAVKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=COC(=O)C=C5)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894008
Record name Bufotalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufotalin

CAS RN

471-95-4
Record name Bufotalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufotalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufotalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFOTALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGL9670I6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
DM Zhang, JS Liu, MK Tang, A Yiu, H Cao… - European journal of …, 2012 - Elsevier
… -hepatoma activity of bufotalin in multidrug resistant … bufotalin against R-HepG2 cells and to explore its molecular mechanisms. Our study will contribute to the development of bufotalin …
Number of citations: 110 www.sciencedirect.com
Y Kamano, A Kotake, T Nogawa… - Collection of …, 1998 - cccc.uochb.cas.cz
The solution state conformations of pyran-2-one ring (E ring) of two toad poison bufadienolides, cinobufagin and bufotalin, were analyzed by using NOE experiments at low …
Number of citations: 5 cccc.uochb.cas.cz
YR Zhu, Y Xu, JF Fang, F Zhou, XW Deng… - Biochemical and …, 2014 - Elsevier
… of bufotalin, and studied the underlying mechanisms. Our results showed that bufotalin induced … Further, bufotalin induced endoplasmic reticulum (ER) stress activation in osteoblastoma …
Number of citations: 38 www.sciencedirect.com
W Zhang, B Jiang, Y Liu, L Xu, M Wan - Free Radical Biology and Medicine, 2022 - Elsevier
Ferroptosis is a new form of regulated cell death that is dependent on iron- and lipid reactive oxygen species. Emerging evidence indicate that induction of ferroptosis could inhibit the …
Number of citations: 39 www.sciencedirect.com
CL Su, TY Lin, CN Lin, SJ Won - Journal of agricultural and food …, 2009 - ACS Publications
Bufotalin is one of the bufadienolides isolated from … In this study, bufotalin-induced apoptosis in human hepatocellular … apoptotic bodies were observed in bufotalin-treated Hep 3B cells. …
Number of citations: 28 pubs.acs.org
ZR Dai, J Ning, GB Sun, P Wang, F Zhang… - Frontiers in …, 2019 - frontiersin.org
Bufotalin (BFT), one of the naturally occurring bufodienolides, has multiple pharmacological and toxicological effects including antitumor activity and cardiotoxicity. This study aimed to …
Number of citations: 15 www.frontiersin.org
AA Brownlee, P Johnson, IH Mills - Clinical Science, 1990 - portlandpress.com
… [3H]ouabain was plotted against the log of the concentration of drug in mol/l, it was shown that the bufalin curve was shifted to the left of that of ouabain and that of cinobufotalin was to …
Number of citations: 23 portlandpress.com
Y Kamano, T Nogawa, A Kotake… - Journal of liquid …, 1999 - Taylor & Francis
… separation of bufalin and bufotalin was excellent on TLC plates in all cases, but not on hydrophobic gel (see Figure 2a). Also, the Rf values of cinobufotalin and bufotalin were close on …
Number of citations: 15 www.tandfonline.com
GR Pettit, Y Kamano - The Journal of Organic Chemistry, 1972 - ACS Publications
… of bufotalin (la) to cinobufagin was undertaken. The interrelationship of bufotalin with … proceeding from 14-dehydrobufalin4 *via bufotalin to cinobufagin. A partial synthesis of …
Number of citations: 24 pubs.acs.org
P Waiwut, A Inujima, H Inoue… - … journal of oncology, 2012 - spandidos-publications.com
… bufotalin, a major compound in toad venom, on sensitizing TNF-α and TRAIL-induced apoptosis of HeLa cells. Bufotalin … Our results demonstrated that bufotalin is a powerful sensitizer …
Number of citations: 22 www.spandidos-publications.com

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